molecular formula C8H18PS+ B14414925 Ditert-butyl(sulfanylidene)phosphanium CAS No. 81183-69-9

Ditert-butyl(sulfanylidene)phosphanium

Cat. No.: B14414925
CAS No.: 81183-69-9
M. Wt: 177.27 g/mol
InChI Key: CHHFLQPRNBTHLB-UHFFFAOYSA-N
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Description

Ditert-butyl(sulfanylidene)phosphanium is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two tert-butyl groups and a sulfanylidene (S=) moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in catalysis, polymer chemistry, and ligand design.

Properties

CAS No.

81183-69-9

Molecular Formula

C8H18PS+

Molecular Weight

177.27 g/mol

IUPAC Name

ditert-butyl(sulfanylidene)phosphanium

InChI

InChI=1S/C8H18PS/c1-7(2,3)9(10)8(4,5)6/h1-6H3/q+1

InChI Key

CHHFLQPRNBTHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[P+](=S)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of ditert-butyl(sulfanylidene)phosphanium typically involves the reaction of tert-butylphosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions.

Chemical Reactions Analysis

Ditert-butyl(sulfanylidene)phosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding phosphine.

    Substitution: It can undergo substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ditert-butyl(sulfanylidene)phosphanium involves its interaction with microbial cell membranes, leading to disruption of cell function and inhibition of growth. The molecular targets and pathways involved include the inhibition of enzymes essential for microbial survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ditert-butyl Peroxide

  • Structure : (t-Bu)₂O₂
  • Role : A radical initiator in polymerization reactions (e.g., cross-linking polyvinyl chloride) .
  • Key Properties :
    • Low thermal stability (decomposes at ~100–140°C to generate tert-butoxyl radicals).
    • Enhances gel fraction and mechanical strength in cross-linked polymers at optimized ratios (e.g., 90:9:1 polymer:cross-linker:peroxide) .
  • Comparison : Unlike ditert-butyl(sulfanylidene)phosphanium, ditert-butyl peroxide lacks a phosphorus center and sulfur moiety, limiting its utility in coordination chemistry. However, both compounds exhibit steric bulk due to tert-butyl groups, influencing reactivity in crowded environments.

Ditert-butyl-[3,6-dimethoxy-2-(2,4,6-triisopropylphenyl)phenyl]phosphane

  • Structure : (t-Bu)₂P-C₆H₃(OMe)₂-C₆H₂(i-Pr)₃
  • Molecular Weight : 484.69 g/mol .
  • Role : A bulky phosphane ligand in transition-metal catalysis.
  • Key Properties :
    • Electron-rich phosphorus center due to electron-donating methoxy groups.
    • Steric hindrance from tert-butyl and triisopropylphenyl groups prevents unwanted side reactions.
  • This could broaden its utility in asymmetric catalysis or as a stabilizing agent for reactive intermediates.

Ditert-butyl Acetylenedicarboxylate

  • Structure : (t-BuO₂C)₂C₂
  • Synthesis : Reacted as a dipolarophile at 25°C in benzene .
  • Role : A reagent in cycloaddition reactions (e.g., Huisgen reactions).
  • The acetylenedicarboxylate’s electron-deficient triple bond contrasts with the electron-rich phosphorus-sulfur system, highlighting divergent reactivity profiles.

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application Thermal Stability Reference
This compound Not available P, S=, 2 t-Bu Hypothesized: Catalysis Unknown
Ditert-butyl peroxide 146.23 O-O, 2 t-Bu Polymer cross-linking Decomposes at ~100–140°C
Ditert-butyl phosphane derivative 484.69 P, 2 t-Bu, methoxy, aryl Catalytic ligand High (stable under reflux)
Ditert-butyl acetylenedicarboxylate 228.28 Ester, acetylene Cycloaddition reactions Stable at 25°C in benzene

Research Findings and Gaps

  • Reactivity : Sulfanylidene-phosphonium compounds are theorized to exhibit stronger Lewis acidity than phosphanes due to the electron-withdrawing S= group, but experimental verification is lacking.
  • Synthesis : The tert-butyl groups in analogs are typically introduced via Grignard or alkylation reactions , suggesting a plausible route for this compound.
  • Applications : Cross-linked polymers using ditert-butyl peroxides show enhanced thermal stability , raising questions about whether this compound could improve similar properties in materials science.

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